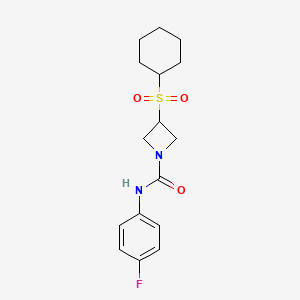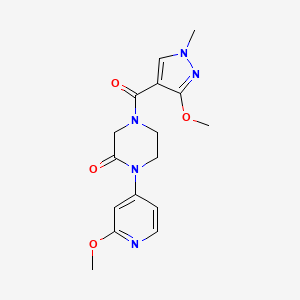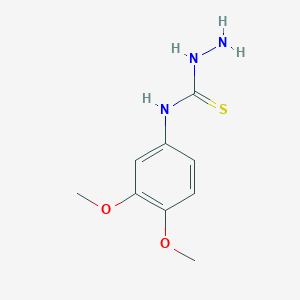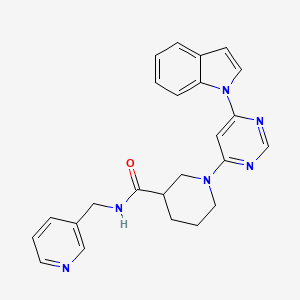![molecular formula C8H14ClNO B2624238 1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride CAS No. 2287289-62-5](/img/structure/B2624238.png)
1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride” is a chemical compound with the CAS Number: 2287289-62-5 . It has a molecular weight of 175.66 . The IUPAC name for this compound is 1-oxa-8-azaspiro[4.5]dec-3-ene hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13NO.ClH/c1-2-8(10-7-1)3-5-9-6-4-8;/h1-2,9H,3-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound “this compound” is a salt . The compound is typically stored at room temperature .Scientific Research Applications
Novel Oxazoline Alkaloids
Research has identified novel oxazoline alkaloids related to 1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride. These compounds were isolated from plants like Gymnotheca chinensis, indicating potential applications in natural product chemistry and pharmacology (Xiao et al., 2016).
Synthetic Methodologies
Studies have developed methods for synthesizing derivatives of 1-Oxa-8-azaspiro[4.5]dec-3-ene. For example, a simple one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids has been reported, indicating the compound's relevance in synthetic organic chemistry (Yu et al., 2015).
Isoxazoline Compounds
Isoxazoline compounds related to 1-Oxa-8-azaspiro[4.5]dec-3-ene have been isolated from various natural sources. These compounds are studied for their potential biological activities, such as anti-inflammatory and anti-asthmatic properties (Ge et al., 2016).
Antitumor Activity
There is ongoing research into the antitumor activity of 1-Oxa-8-azaspiro[4.5]dec-3-ene derivatives. Some compounds have shown promising results against various cancer cell lines, highlighting the potential for therapeutic applications (Yang et al., 2019).
Spiroaminal Synthesis
The synthesis of spiroaminals, including 1-oxa-8-azaspiro[4.5]dec-3-ene, is a focus area due to their unique structural features and potential biological activities. Research in this area contributes to the development of new synthetic strategies and drug discovery (Sinibaldi & Canet, 2008).
Antiviral Properties
Some derivatives of 1-Oxa-8-azaspiro[4.5]dec-3-ene have been synthesized and evaluated for their antiviral properties, especially against coronaviruses. This research is significant for the development of new antiviral drugs (Apaydın et al., 2019).
Crystal Structure Analysis
Studies have also focused on the crystal structure of 1-Oxa-8-azaspiro[4.5]dec-3-ene derivatives. Understanding the molecular and crystal structure is vital for drug design and development (Wen, 2002).
Safety and Hazards
The compound “1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride” has several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-8(10-7-1)3-5-9-6-4-8;/h1-2,9H,3-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUVYJXDKUODGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=CCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2624155.png)





![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2624164.png)


![2-[1-benzyl-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]benzenol](/img/structure/B2624173.png)
![1-Cyclohexyl-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2624174.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2624175.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2624177.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2624178.png)